molecular formula C7H10BrNO B1279880 1-Bromo-1-cyano-3,3-dimethylbutan-2-one CAS No. 89563-44-0

1-Bromo-1-cyano-3,3-dimethylbutan-2-one

Cat. No.: B1279880
CAS No.: 89563-44-0
M. Wt: 204.06 g/mol
InChI Key: JCPSORMNCXDSGA-UHFFFAOYSA-N
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Description

1-Bromo-1-cyano-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C7H10BrNO. It is a versatile compound used in various chemical reactions and research applications. This compound is characterized by the presence of a bromine atom, a cyano group, and a ketone functional group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1-cyano-3,3-dimethylbutan-2-one can be synthesized through several methods. One common approach involves the bromination of 3,3-dimethylbutan-2-one in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .

Mechanism of Action

The mechanism of action of 1-Bromo-1-cyano-3,3-dimethylbutan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The cyano group can participate in various transformations, including reduction and cyclization reactions. The ketone functional group can undergo oxidation and reduction, making the compound highly versatile in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-1-cyano-3,3-dimethylbutan-2-one stands out due to the presence of both bromine and cyano groups, offering a unique combination of reactivity and versatility. This dual functionality allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

2-bromo-4,4-dimethyl-3-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO/c1-7(2,3)6(10)5(8)4-9/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPSORMNCXDSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468991
Record name Bromo-pivaloylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89563-44-0
Record name Bromo-pivaloylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pivaloylacetonitrile (1.00 g, 7.99 mmol) was dissolved in carbon tetrachloride (15 mL). N-Bromosuccinimide (1.42 g, 7.99 mmol) was added, and the mixture was refluxed for 15 minutes. After cooling, the insoluble matter was filtered off, and the residue obtained by evaporation of the filtrate under reduced pressure was purified by chromatography on silica gel (n-hexane:ethyl acetate=4:1) to give the title compound (1.43 g, 87.9%) as a yellowish brown oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step Two
Yield
87.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-1-cyano-3,3-dimethylbutan-2-one
Reactant of Route 2
1-Bromo-1-cyano-3,3-dimethylbutan-2-one
Reactant of Route 3
1-Bromo-1-cyano-3,3-dimethylbutan-2-one
Reactant of Route 4
1-Bromo-1-cyano-3,3-dimethylbutan-2-one

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